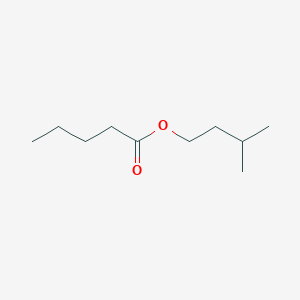
1,4-Diethylpiperazine
Übersicht
Beschreibung
1,4-Diethylpiperazine is an organic compound with the molecular formula C8H18N2 . It is used as a pharmaceutical intermediate . It has been used in the development of novel rhodamine dyes .
Molecular Structure Analysis
The molecular structure of 1,4-Diethylpiperazine consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight is 142.24 .
Chemical Reactions Analysis
1,4-Diethylpiperazine has been used in the synthesis of a novel rhodamine dye with large Stokes shifts . The dye, known as JRQ, was developed by introducing the electron-donating 1,4-diethylpiperazine moiety into the rhodamine scaffold .
Physical And Chemical Properties Analysis
1,4-Diethylpiperazine is a clear colorless to yellow liquid . It has a density of 0.9 g/cm³ , a boiling point of 185.0±8.0 °C at 760 mmHg , and a flash point of 58.1±6.3 °C .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Imaging
1,4-Diethylpiperazine: has been utilized in the design of novel rhodamine dyes with large Stokes shifts. These dyes, such as JRQ, exhibit near-infrared (NIR) emission wavelengths and improved Stokes shifts by tuning the donor–acceptor–donor (D–A–D) character of the rhodamine skeleton . This advancement is significant for biological imaging applications, as it allows for precise imaging and accurate sensing within biological systems without the drawbacks of traditional rhodamine-based probes, such as short emission wavelengths and narrow Stokes shifts.
Detection of Mitochondrial Cu2+ Ions
The electron-donating properties of 1,4-Diethylpiperazine have been harnessed to create sensitive fluorescent probes for the fast detection of mitochondrial Cu2+ ions . Mitochondria are crucial reservoirs of intracellular Cu2+, and the ability to detect these ions rapidly and sensitively has important implications for understanding cellular metabolism and signaling.
Pharmaceutical Intermediate
1,4-Diethylpiperazine: serves as a pharmaceutical intermediate . Its structural properties make it a valuable component in the synthesis of various pharmaceutical compounds, contributing to the development of new medications and treatments.
Mitochondria-Targeted Dyes
The compound has been used to develop mitochondria-targeted fluorescent dyes . These dyes can accumulate in mitochondria, making them useful as signal reporters for designing fluorescent probes that operate based on the fluorescence-controlled mechanism of the ring-opening and closing chemical processes of the spirolactone platform.
Synthetic Approach for Rhodamine Dyes
The introduction of 1,4-Diethylpiperazine into rhodamine scaffolds provides a novel synthetic approach for the development of rhodamine dyes . This method can expand the applications of rhodamine dyes by improving their photophysical properties.
Single-Molecule Analysis
Next-generation applications such as single-molecule analysis demand fluorescent probes with NIR emission wavelengths and large Stokes shifts . 1,4-Diethylpiperazine contributes to this field by enabling the design of new rhodamine dyes that meet these requirements, thus facilitating more precise and less invasive single-molecule studies.
Photophysical Property Enhancement
The electron-donating 1,4-Diethylpiperazine group in asymmetric xanthene fluorophores can regulate the D–A–D character of the chromophore . This regulation is crucial for enhancing the photophysical properties of the dyes, such as increasing quantum yields and tolerance to photobleaching.
Expansion of Rhodamine Dye Applications
By tuning the D–A–D character of the rhodamine skeleton, 1,4-Diethylpiperazine plays a role in increasing the Stokes shift of rhodamine dyes . This increase is essential for expanding the applications of rhodamine dyes beyond traditional uses, potentially into areas like theranostics and environmental sensing.
These applications highlight the versatility and importance of 1,4-Diethylpiperazine in scientific research, particularly in the fields of bioimaging, pharmaceuticals, and advanced material synthesis. The compound’s ability to improve the properties of fluorescent probes and dyes is particularly noteworthy, as it opens up new possibilities for non-invasive imaging and diagnostics. <|\end|> OP: ### Comprehensive Analysis of 1,4-Diethylpiperazine Applications in Scientific Research
1,4-Diethylpiperazine: is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:
Fluorescent Probes for Biological Imaging
1,4-Diethylpiperazine is integral in creating novel rhodamine dyes with large Stokes shifts. These dyes, such as JRQ, are characterized by near-infrared (NIR) emission wavelengths and improved Stokes shifts, achieved by adjusting the donor–acceptor–donor (D–A–D) structure of the rhodamine skeleton . This innovation is crucial for biological imaging, enabling precise imaging and accurate sensing within biological systems, overcoming the limitations of traditional rhodamine-based probes.
Detection of Mitochondrial Cu2+ Ions
The electron-donating feature of 1,4-Diethylpiperazine has been exploited to develop sensitive fluorescent probes for rapid detection of mitochondrial Cu2+ ions . Given that mitochondria are significant reservoirs of intracellular Cu2+, this application is vital for studying cellular metabolism and signaling pathways.
Pharmaceutical Intermediate
1,4-Diethylpiperazine acts as a pharmaceutical intermediate . Its structural attributes make it a valuable component in synthesizing various pharmaceutical compounds, aiding in the creation of new medications and treatments.
Mitochondria-Targeted Dyes
The compound is used to produce mitochondria-targeted fluorescent dyes . These dyes can accumulate within mitochondria and are useful as signal reporters for designing fluorescent probes that leverage the fluorescence-controlled mechanism of spirolactone’s ring-opening and closing chemical processes.
Synthetic Approach for Rhodamine Dyes
Introducing 1,4-Diethylpiperazine into rhodamine scaffolds offers a novel synthetic method for developing rhodamine dyes . This approach can enhance the applications of rhodamine dyes by improving their photophysical properties.
Single-Molecule Analysis
Applications such as single-molecule analysis require fluorescent probes with NIR emission wavelengths and large Stokes shifts . 1,4-Diethylpiperazine contributes to this area by enabling the design of new rhodamine dyes that meet these specifications, facilitating more precise and less invasive single-molecule studies.
Photophysical Property Enhancement
The electron-donating 1,4-Diethylpiperazine group in asymmetric xanthene fluorophores can regulate the D–A–D character of the chromophore . This regulation is key to enhancing the photophysical properties of the dyes, such as increasing quantum yields and resistance to photobleaching.
Expansion of Rhodamine Dye Applications
By modifying the D–A–D character of the rhodamine skeleton, 1,4-Diethylpiperazine plays a role in increasing the Stokes shift of rhodamine dyes . This enhancement is crucial for broadening the applications of rhodamine dyes, potentially extending to areas like theranostics and environmental sensing.
Safety and Hazards
1,4-Diethylpiperazine is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding dust formation and contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
Zukünftige Richtungen
1,4-Diethylpiperazine has potential applications in the development of novel rhodamine dyes with near-infrared (NIR) emission wavelengths and large Stokes shifts . By introducing the electron-donating 1,4-diethylpiperazine moiety into the rhodamine scaffold, researchers have been able to tune the donor–acceptor–donor (D–A–D) character of rhodamine dyes . This could provide a novel synthetic approach for the development of rhodamine dyes and expansion of their applications .
Wirkmechanismus
Target of Action
1,4-Diethylpiperazine is a type of organic compound
Mode of Action
It is known that 1,4-diethylpiperazine can be used in the synthesis of novel rhodamine dyes .
Pharmacokinetics
It is known that 1,4-diethylpiperazine is a liquid at room temperature and can dissolve in most organic solvents .
Action Environment
It is known that 1,4-diethylpiperazine should be used in a well-ventilated area and stored in a cool, dry place .
Eigenschaften
IUPAC Name |
1,4-diethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-5-7-10(4-2)8-6-9/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPRYTUJYNYJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073373 | |
| Record name | Piperazine, 1,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethylpiperazine | |
CAS RN |
6483-50-7 | |
| Record name | 1,4-Diethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diethylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,4-diethylpiperazine a useful component in designing fluorescent probes?
A1: 1,4-Diethylpiperazine plays a crucial role in fine-tuning the photophysical properties of fluorescent probes. [, ] Specifically, incorporating this moiety into probe structures can influence their sensitivity and selectivity towards specific analytes. For instance, in the development of JRQ, a mitochondria-targeted fluorescent dye, 1,4-diethylpiperazine contributed to achieving near-infrared (NIR) emission wavelengths and an improved Stokes shift. [] This is particularly advantageous for biological imaging applications where longer emission wavelengths and larger Stokes shifts minimize interference from background fluorescence. Similarly, in probe QLP, designed for bisulfite/sulfite detection, 1,4-diethylpiperazine modification of a coumarin-benzopyran derivative facilitated a distinct fluorescence "OFF-ON" response in the presence of the target analyte. []
Q2: How does the presence of 1,4-diethylpiperazine in JRQN enable the detection of Cu2+ ions?
A2: JRQN, a probe derived from the JRQ dye, leverages the unique reactivity of 1,4-diethylpiperazine towards Cu2+ ions. [] The nitrogen atoms within the 1,4-diethylpiperazine moiety can participate in coordination chemistry with Cu2+, leading to a change in the probe's structure and consequently altering its fluorescence properties. This interaction forms the basis for the Cu2+-triggered specific hydrolysis mechanism, enabling the sensitive and selective detection of Cu2+ ions within mitochondria, their primary intracellular reservoir. []
Q3: Are there computational studies that help explain the role of 1,4-diethylpiperazine in these probes?
A3: Yes, computational chemistry techniques, particularly density functional theory (DFT) calculations, have been employed to elucidate the impact of 1,4-diethylpiperazine on probe behavior. [] For instance, DFT calculations using the CAM-B3LYP/6-31G (d) method provided insights into the fluorescence-enhanced mechanism of the QLP probe upon reacting with bisulfite/sulfite. These calculations revealed that the observed fluorescence emission in the presence of the analyte is attributed to photoinduced electron transfer processes, facilitated by the presence of the 1,4-diethylpiperazine moiety within the probe structure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















